molecular formula C7H3F4NO3 B180008 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene CAS No. 124170-06-5

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene

Cat. No.: B180008
CAS No.: 124170-06-5
M. Wt: 225.1 g/mol
InChI Key: XWFNBCCMBGKMFB-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F4NO3 It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene typically involves nitration and fluorination reactionsThe reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently .

Chemical Reactions Analysis

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The nitro group and trifluoromethoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition or activation of specific biochemical processes, depending on the target .

Comparison with Similar Compounds

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene can be compared to similar compounds such as:

    1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    1-Fluoro-4-methoxy-2-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and uses.

    2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for specialized applications in research and industry.

Properties

IUPAC Name

1-fluoro-2-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFNBCCMBGKMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560293
Record name 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124170-06-5
Record name 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene
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